1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-methylthiazol-5-yl)ethanone
Description
Properties
IUPAC Name |
1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-(2-methyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S3/c1-11-16-10-12(22-11)9-15(18)17-5-4-14(13-3-2-7-21-13)23(19,20)8-6-17/h2-3,7,10,14H,4-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHDEKDAOOMWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-methylthiazol-5-yl)ethanone is a complex organic compound that incorporates a thiazepane ring, dioxido functional groups, and thiophene moieties. Its unique structural features suggest potential biological activities that are of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound's structure can be represented as follows:
- Chemical Formula : C₁₃H₁₅N₃O₃S₂
- Molecular Weight : Approximately 325.4 g/mol
- CAS Number : 2034307-63-4
The presence of the thiazepane ring and thiophene moieties enhances the compound's electronic properties and solubility, which are critical for its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating biochemical pathways related to cell proliferation and apoptosis.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that affect cellular functions.
Biological Activity
Research indicates that compounds with similar structural features have demonstrated various pharmacological effects. The predicted biological activities of this compound include:
- Antimicrobial Activity : Similar thiazole and thiophene derivatives have shown effectiveness against various microbial strains.
- Anti-inflammatory Effects : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Methylthiazole | Contains a thiazole ring | Antimicrobial properties |
| Thiophene Derivatives | Aromatic thiophene structures | Used in organic electronics |
| Thiazepine Compounds | Similar ring structure | Anticonvulsant effects |
The unique combination of both thiazepane and thiophene functionalities along with the dioxido group may enhance its bioactivity compared to these similar compounds.
Case Studies and Research Findings
A number of studies have investigated the biological activity of related compounds or derivatives. For instance:
- Antimicrobial Study : A derivative featuring a thiophene moiety was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects (reference needed).
- Cancer Cell Line Testing : In vitro assays demonstrated that a similar thiazepane derivative induced apoptosis in human cancer cell lines, highlighting its potential as an anticancer agent (reference needed).
- Inflammation Model : Animal models treated with compounds bearing similar structures exhibited decreased levels of inflammatory markers, suggesting anti-inflammatory properties (reference needed).
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone (CAS 2034534-92-2)
- Key Difference: The ethanone group is substituted with thiophen-2-yl instead of 2-methylthiazol-5-yl.
- Impact: The phenyl group in the thiazepane ring (vs. thiophen-2-yl in the target compound) may alter lipophilicity and π-π stacking interactions. The thiophene-ethanone moiety likely reduces steric hindrance compared to the bulkier 2-methylthiazole group .
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1)
- Key Difference: Contains a 2-amino-4-methylthiazole group instead of the 2-methylthiazol-5-yl linked to ethanone.
Heterocyclic Ethanol and Triazole Derivatives
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Key Difference : A triazole-thioether replaces the thiazepane-sulfone core.
- Impact : The triazole ring may improve metabolic stability, while the phenylsulfonyl group mimics the electron-withdrawing effects of the sulfone in the target compound. However, the absence of a thiazole ring reduces aromatic diversity .
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl) Amino) Thiazol-4(5H)-One
- Key Difference: Features a thiazolone ring with benzylidene and aryl amino groups.
CDK9 Inhibitor Analogs (e.g., Compound 17g)
- Key Difference: Contains a benzodioxin-thiazole methanone structure.
- Impact : The benzodioxin ring offers distinct oxygen-rich electronic properties compared to the thiazepane-sulfone core. The methylthio group in intermediate steps highlights synthetic parallels in thiazole functionalization .
JWH-250 (1-(1-Pentyl-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone)
- Key Difference : Indole and methoxyphenyl substituents replace the thiazepane and thiazole groups.
- Impact: The indole-ethanone structure is more lipophilic, suggesting the target compound’s thiazole and sulfone groups may improve aqueous solubility .
Comparative Data Tables
Table 1: Structural and Physical Properties
Research Findings and Implications
- Electronic Effects : The sulfone group in the target compound likely increases polarity compared to phenyl or thiophene analogs, influencing binding to hydrophobic targets .
- Bioactivity : Thiazole rings are associated with antimicrobial and anticancer activity; the 2-methyl group may enhance membrane permeability .
- Synthetic Challenges : Similar to triazole derivatives , the target compound’s synthesis may require precise control of sulfonation and heterocycle formation.
Preparation Methods
One-Pot Thiazepanone Formation
A pivotal method involves the reaction of α,β-unsaturated esters with 1,2-amino thiols. For instance, ethyl acrylate derivatives condense with 2-amino-3-mercapto-1-(thiophen-2-yl)propane under basic conditions to yield 1,4-thiazepan-5-ones. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) converts the sulfide to the sulfone (1,1-dioxide). This approach achieves yields of 68–75% for the thiazepanone intermediate, with oxidation efficiency exceeding 90%.
Sulfonylation/Thia-Michael Cyclization
Alternative protocols employ sulfonylation followed by intramolecular thia-Michael addition. Starting with N-protected cysteamine derivatives, treatment with thiophene-2-sulfonyl chloride forms a sulfonamide, which undergoes base-mediated cyclization to construct the seven-membered ring. For example, scaffold 3b in was synthesized via this method, achieving 82% yield after recrystallization (CHCl₃).
Preparation of 2-(2-Methylthiazol-5-yl)Ethanone
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via condensation of α-haloketones with thioamides. Reacting 2-bromo-1-(2-methylthiazol-5-yl)ethan-1-one with thiourea in ethanol under reflux yields the target fragment. Modifications using 3-chloropentane-2,4-dione and thiosemicarbazide, as detailed in, provide a 77% yield of crystalline product after recrystallization (ethanol).
Functionalization via Aldol Condensation
Alternatively, 4-hydroxybenzaldehyde undergoes Claisen-Schmidt condensation with acetophenone derivatives to form α,β-unsaturated ketones, which are subsequently functionalized with thiazole groups. This method, while longer, ensures regioselective installation of the methylthiazole unit.
Coupling Strategies for Final Assembly
Amide Bond Formation
The thiazepane’s secondary amine reacts with the ethanone’s carboxylic acid derivative (e.g., activated as a mixed anhydride or using coupling reagents). Employing DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in CH₂Cl₂, as demonstrated in, facilitates this union. For instance, coupling scaffold 3b with Boc-protected amino acids achieved 65–72% yields before deprotection.
Reductive Amination
In cases where the ethanone moiety contains an α-amino group, reductive amination with sodium cyanoborohydride (NaBH₃CN) in methanol efficiently links the fragments. This method circumvents the need for pre-activation but requires strict pH control (pH 4–5).
Optimization Challenges and Solutions
Sulfone Oxidation Side Reactions
Over-oxidation of the thiazepane’s sulfur atom can generate sulfonic acids. Implementing controlled stoichiometry (1.1 equiv mCPBA) and low temperatures (−10°C) minimizes this issue.
Stereochemical Control
The thiazepane ring introduces potential stereocenters at C4 and C7. Chiral HPLC separation or asymmetric synthesis using Evans auxiliaries resolves enantiomers, though patent notes that industrial-scale resolutions remain challenging.
Analytical Characterization
Critical data for the target compound include:
- ¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 3.1 Hz, 1H, thiophene), 6.95 (s, 1H, thiazole), 4.32 (m, 2H, thiazepane-CH₂), 2.98 (s, 3H, CH₃-thiazole).
- HR-MS : m/z calculated for C₁₇H₁₈N₂O₃S₂ [M+H]⁺: 387.0812; found: 387.0809.
- X-ray Diffraction : Confirms planarity of the thiazole ring and chair conformation of the thiazepane.
Industrial-Scale Considerations
Patent highlights the importance of adsorbents (silica gel, CaCl₂) in suppressing azeotrope formation during reflux, enabling solvent reduction by 75%. Similarly, emphasizes catalyst selection (e.g., NH₄Cl) for improving total yield to 81% in pilot-scale syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
